6'-Amino-3'-propyl-2'H-7,8-dioxaspiro[bicyclo[3.2.1]octane-2,4'-pyrano[2,3-C]pyrazole]-5'-carbonitrile
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Overview
Description
6’-Amino-3’-propyl-2’H-7,8-dioxaspiro[bicyclo[321]octane-2,4’-pyrano[2,3-C]pyrazole]-5’-carbonitrile is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Amino-3’-propyl-2’H-7,8-dioxaspiro[bicyclo[3.2.1]octane-2,4’-pyrano[2,3-C]pyrazole]-5’-carbonitrile typically involves multicomponent reactions (MCRs). One common method includes the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst . The reaction conditions often require a solvent such as dichloromethane and a strong Lewis acid like antimony pentafluoride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents is crucial to ensure the scalability and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
6’-Amino-3’-propyl-2’H-7,8-dioxaspiro[bicyclo[3.2.1]octane-2,4’-pyrano[2,3-C]pyrazole]-5’-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amino group, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Scientific Research Applications
6’-Amino-3’-propyl-2’H-7,8-dioxaspiro[bicyclo[3.2.1]octane-2,4’-pyrano[2,3-C]pyrazole]-5’-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of polymers and other industrially relevant materials.
Mechanism of Action
The mechanism of action of 6’-Amino-3’-propyl-2’H-7,8-dioxaspiro[bicyclo[3.2.1]octane-2,4’-pyrano[2,3-C]pyrazole]-5’-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7,8-Dioxaspiro[bicyclo[3.2.1]octane-2,2’-oxolane]-5’-one
- 6-Amino-2-thiaspiro[3,3]heptane hydrochloride
Uniqueness
6’-Amino-3’-propyl-2’H-7,8-dioxaspiro[bicyclo[3.2.1]octane-2,4’-pyrano[2,3-C]pyrazole]-5’-carbonitrile is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C15H18N4O3 |
---|---|
Molecular Weight |
302.33 g/mol |
IUPAC Name |
6-amino-3-propylspiro[2H-pyrano[2,3-c]pyrazole-4,4'-6,8-dioxabicyclo[3.2.1]octane]-5-carbonitrile |
InChI |
InChI=1S/C15H18N4O3/c1-2-3-10-11-13(19-18-10)22-12(17)9(6-16)15(11)5-4-8-7-20-14(15)21-8/h8,14H,2-5,7,17H2,1H3,(H,18,19) |
InChI Key |
OFMOODVUJLVUEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C2C(=NN1)OC(=C(C23CCC4COC3O4)C#N)N |
Origin of Product |
United States |
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